molecular formula C33H21F3IrN3 B3132538 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) CAS No. 370878-69-6

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

Cat. No.: B3132538
CAS No.: 370878-69-6
M. Wt: 708.8 g/mol
InChI Key: ZEBLNIAOTYJLBU-UHFFFAOYSA-N
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Description

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound that features a pyridine ligand substituted with a fluorobenzene group and coordinated to an iridium ion in the +3 oxidation state

Scientific Research Applications

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

    Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.

    Medicine: Explored for its anticancer properties and ability to generate reactive oxygen species.

    Industry: Utilized in the development of OLEDs for display and lighting applications

Future Directions

The future directions of Ir(p-F-ppy)3 research could involve its application in photoredox catalysis . Its phosphorescence emission color tuning by controlling the nano- to microstructure dimensions is also a promising area of study .

Biochemical Analysis

Biochemical Properties

Ir(p-F-ppy)3 plays a crucial role in biochemical reactions, particularly in the realm of photoredox catalysis. This compound interacts with a variety of enzymes and proteins, facilitating the decarboxylative arylation of α-amino acids using visible light . The interaction between Ir(p-F-ppy)3 and these biomolecules is primarily based on its ability to absorb light and transfer energy, thereby initiating and accelerating chemical reactions. The compound’s excited state has a reduction potential of -2.14 V, making it a potent photoreducing agent .

Cellular Effects

The effects of Ir(p-F-ppy)3 on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, Ir(p-F-ppy)3 has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, the compound’s ability to generate reactive oxygen species (ROS) upon light activation can induce oxidative stress, thereby impacting cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, Ir(p-F-ppy)3 exerts its effects through a series of binding interactions with biomolecules. The compound’s photochemical properties enable it to act as a catalyst in various reactions, including enzyme inhibition and activation. For example, Ir(p-F-ppy)3 can bind to specific enzymes, altering their conformation and activity. This binding interaction is often facilitated by the compound’s ability to absorb light and transfer energy to the enzyme, leading to changes in its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ir(p-F-ppy)3 change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its photochemical activity can lead to gradual degradation over extended periods of light exposure. Long-term studies have shown that Ir(p-F-ppy)3 can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ir(p-F-ppy)3 vary with different dosages in animal models. At low doses, the compound can effectively facilitate photoredox reactions without causing significant toxicity. At higher doses, Ir(p-F-ppy)3 can induce adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial photochemical properties are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

Ir(p-F-ppy)3 is involved in several metabolic pathways, primarily through its role as a photoredox catalyst. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, Ir(p-F-ppy)3 can facilitate the decarboxylation of α-amino acids, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, Ir(p-F-ppy)3 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, Ir(p-F-ppy)3 can bind to certain membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of Ir(p-F-ppy)3 is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Ir(p-F-ppy)3 can accumulate in the mitochondria, where it exerts its photochemical effects on mitochondrial enzymes and metabolic pathways. This localization is essential for understanding the compound’s overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the coordination of 2-(4-fluorobenzene-6-id-1-yl)pyridine to an iridium precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various chemical reactions, including:

    Oxidation: The iridium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands around the iridium center can be substituted with other ligands.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction may produce lower oxidation state complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can result in different catalytic activities and luminescent properties compared to other iridium complexes .

Properties

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBLNIAOTYJLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21F3IrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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